molecular formula C9H16Cl2O B8669380 2-Chlorononanoyl chloride CAS No. 81593-24-0

2-Chlorononanoyl chloride

Cat. No.: B8669380
CAS No.: 81593-24-0
M. Wt: 211.13 g/mol
InChI Key: AHBSRDJGXIPYGC-UHFFFAOYSA-N
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Description

2-Chlorononanoyl chloride (CAS: 81593-24-0) is a chlorinated acyl chloride with a nine-carbon alkyl chain and a chlorine atom at the β-position (C2) relative to the carbonyl group. Its molecular formula is C₉H₁₆Cl₂O, and it has a calculated molecular weight of 210.9 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of lipophilic pharmaceuticals and agrochemicals due to its long hydrocarbon chain, which enhances hydrophobicity .

Properties

CAS No.

81593-24-0

Molecular Formula

C9H16Cl2O

Molecular Weight

211.13 g/mol

IUPAC Name

2-chlorononanoyl chloride

InChI

InChI=1S/C9H16Cl2O/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3

InChI Key

AHBSRDJGXIPYGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between 2-Chlorononanoyl chloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features
This compound 81593-24-0 C₉H₁₆Cl₂O 210.9 Straight-chain, Cl at C2
2-Chloropropionyl chloride 7623-09-8 C₃H₄Cl₂O 126.97 Short chain (C3), Cl at C2
2-Chlorobutyryl chloride 7623-11-2 C₄H₆Cl₂O 140.99 Medium chain (C4), Cl at C2
Crotonyl chloride 10487-71-5 C₄H₅ClO 104.53 Unsaturated (trans double bond at C2)
4-Chloro-2-pentenoyl chloride 84341-60-6 C₅H₆Cl₂O 153.01 Unsaturated (double bond at C2), Cl at C4
Isobutyryl chloride 79-30-1 C₄H₇ClO 106.55 Branched (2-methylpropanoate)

Key Observations :

  • Chain Length: Longer chains (e.g., this compound) increase molecular weight and hydrophobicity, making them suitable for lipid-soluble drug formulations .
  • Substituent Position : Chlorine at the β-position (C2) reduces electron-withdrawing effects on the carbonyl compared to α-chlorinated analogs (e.g., chloroacetyl chloride), leading to slower nucleophilic acyl substitution reactions .
  • Unsaturation : Compounds like crotonyl chloride (C4 with a double bond) exhibit higher reactivity in Diels-Alder or addition reactions due to conjugation with the carbonyl group .

Research Findings and Industrial Relevance

Pharmaceutical Synthesis: this compound is critical in modifying drug candidates to enhance bioavailability. For example, it has been used to synthesize chlorinated fatty acid derivatives with anti-inflammatory properties .

Comparative Reactivity : Studies show that β-chlorinated acyl chlorides undergo slower hydrolysis than α-chlorinated analogs, enabling controlled reactivity in multi-step syntheses .

Safety Protocols : Fume hoods and dry solvents are mandatory for handling these compounds. Isobutyryl chloride’s branched structure reduces its corrosiveness compared to straight-chain analogs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chlorononanoyl chloride from nonanoic acid?

  • Methodological Answer : The synthesis typically involves reacting nonanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. A molar ratio of 1:1.2 (acid:SOCl₂) is recommended, with reflux in an inert solvent like dichloromethane at 40–60°C for 4–6 hours . The reaction progress can be monitored via FT-IR to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and the appearance of the acyl chloride C=O peak (~1800 cm⁻¹). Excess SOCl₂ and byproducts (SO₂, HCl) should be removed under reduced pressure .

Q. How can purity and stability of this compound be ensured during storage?

  • Methodological Answer : Store the compound under anhydrous conditions in a sealed, amber glass vessel with molecular sieves (3Å) at –20°C. Purity can be verified via gas chromatography (GC) with flame ionization detection (FID), using a non-polar column (e.g., DB-5) to separate residual acid or solvent impurities. Stability studies under varying temperatures (e.g., 4°C vs. 25°C) should include periodic ¹H NMR analysis to detect hydrolysis to nonanoic acid .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use a fume hood, nitrile gloves, and a lab coat. In case of skin contact, immediately rinse with copious water and apply a 5% sodium bicarbonate solution to neutralize residual HCl. Spills should be absorbed with vermiculite and disposed of as hazardous waste. Exposure monitoring via air sampling (OSHA Method 1007) is advised for large-scale reactions .

Advanced Research Questions

Q. How can spectroscopic ambiguities in this compound characterization be resolved?

  • Methodological Answer : Chlorine’s electronegativity induces splitting in ¹³C NMR spectra, complicating peak assignment. Use DEPT-135 and HSQC experiments to distinguish between carbonyl (C=O, ~170 ppm) and adjacent chlorinated carbons. For ¹H NMR, solvent suppression in CDCl₃ may be required to detect low-concentration impurities. High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular ion clusters ([M+H]⁺ and [M+Na]⁺) .

Q. What catalytic systems improve regioselectivity in this compound-mediated acylation reactions?

  • Methodological Answer : Lewis acids like FeCl₃ (10 mol%) or Bi(OTf)₃ (5 mol%) enhance electrophilicity, favoring para-substitution in aromatic acylations. For sterically hindered substrates, microwave-assisted synthesis (80°C, 20 min) with DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst reduces side products. Kinetic studies (e.g., in situ Raman spectroscopy) can optimize reaction rates .

Q. How do computational methods predict hydrolysis pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model hydrolysis mechanisms. Solvent effects (e.g., water vs. THF) are incorporated via the polarizable continuum model (PCM). Transition state analysis reveals that hydrolysis proceeds via a tetrahedral intermediate, with activation energies ~25–30 kJ/mol higher in non-polar solvents .

Q. What analytical strategies differentiate this compound from its structural isomers?

  • Methodological Answer : Hyphenated techniques like GC-MS with electron ionization (EI) fragment the molecule at the C–Cl bond (m/z 99 [C₈H₁₅Cl⁺] and m/z 121 [C₉H₁₇O⁺]). For isomers with chlorine at adjacent positions, tandem MS/MS (CID at 20 eV) provides distinct fragmentation patterns. Differential scanning calorimetry (DSC) can also distinguish isomers via melting point deviations (±5°C) .

Addressing Data Contradictions

Q. How should researchers reconcile conflicting literature data on this compound’s reactivity?

  • Methodological Answer : Discrepancies in reaction yields (e.g., 60% vs. 85%) may arise from trace moisture or solvent purity. Reproduce experiments under strictly anhydrous conditions (Karl Fischer titration to confirm H₂O <50 ppm). Meta-analysis of published protocols using tools like SciFinder® can identify outlier methodologies. Controlled studies varying one parameter at a time (e.g., solvent, catalyst loading) are critical .

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